molecular formula C3H8NO5P B12552909 (3-Nitropropyl)phosphonic acid CAS No. 157220-29-6

(3-Nitropropyl)phosphonic acid

Cat. No.: B12552909
CAS No.: 157220-29-6
M. Wt: 169.07 g/mol
InChI Key: CAGYGMBOAACZPZ-UHFFFAOYSA-N
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Description

(3-Nitropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3-nitropropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitropropyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-nitropropyl bromide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol, followed by acidic hydrolysis using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Nitropropyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the free acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 3-Aminopropylphosphonic acid.

    Substitution: Various substituted phosphonic acid derivatives.

    Hydrolysis: Free this compound.

Scientific Research Applications

(3-Nitropropyl)phosphonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the development of flame retardants and corrosion inhibitors

Mechanism of Action

The mechanism of action of (3-Nitropropyl)phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by mimicking the natural substrate and binding to the active site. This can lead to the disruption of normal enzymatic activity and subsequent cellular effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropyl)phosphonic acid
  • (3-Aminopropyl)phosphonic acid
  • (3-Hydroxypropyl)phosphonic acid

Uniqueness

(3-Nitropropyl)phosphonic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro functionality and thus exhibit different properties and applications .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

157220-29-6

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

IUPAC Name

3-nitropropylphosphonic acid

InChI

InChI=1S/C3H8NO5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H2,7,8,9)

InChI Key

CAGYGMBOAACZPZ-UHFFFAOYSA-N

Canonical SMILES

C(C[N+](=O)[O-])CP(=O)(O)O

Origin of Product

United States

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